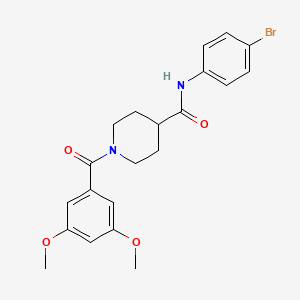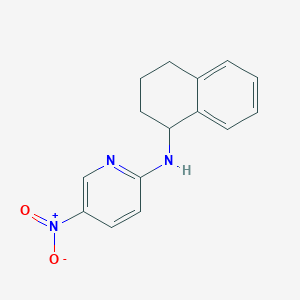
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH is a hydrazinecarboxamide derivative that has shown promising results in various studies, particularly in the area of cancer research.
作用机制
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide acts by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can cause DNA damage and prevent cancer cells from dividing and growing. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a low toxicity profile and does not cause significant side effects in animal models. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential as a targeted therapy for cancer. However, N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
未来方向
Future research on N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide could focus on optimizing its synthesis method to improve its solubility and bioavailability. Further studies could also investigate the potential of N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide as a combination therapy with other anti-cancer drugs or as a targeted therapy for specific types of cancer. Additionally, future studies could investigate the potential of N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in other areas of research, such as neurodegenerative diseases or infectious diseases.
Conclusion:
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is a synthetic compound that has shown promising results in various studies, particularly in the area of cancer research. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide acts by inhibiting the activity of the enzyme topoisomerase II, leading to DNA damage and cell death in cancer cells. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has a low toxicity profile and has the potential to be a targeted therapy for cancer. Future research on N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide could focus on optimizing its synthesis method and investigating its potential as a combination therapy or targeted therapy for specific types of cancer.
合成方法
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-naphthoic acid to form an intermediate product. The intermediate product is then reacted with hydrazine hydrate to form N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. The final product is purified using column chromatography.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been studied for its potential therapeutic applications, particularly in the area of cancer research. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has anti-tumor properties and can inhibit the growth of various cancer cell lines. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-27-13-8-10-16(17(11-13)28-2)21-20(26)23-22-19(25)15-9-7-12-5-3-4-6-14(12)18(15)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOMZMLZOKSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[(1-hydroxy-2-naphthoyl)amino]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)

![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5109385.png)